molecular formula C8H16O3 B1583660 2,5-Diethoxytetrahydrofuran CAS No. 3320-90-9

2,5-Diethoxytetrahydrofuran

Cat. No.: B1583660
CAS No.: 3320-90-9
M. Wt: 160.21 g/mol
InChI Key: ZLKHNURELCONBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diethoxytetrahydrofuran is an organic compound with the molecular formula C8H16O3. It is a derivative of tetrahydrofuran, characterized by the presence of two ethoxy groups at the 2 and 5 positions of the tetrahydrofuran ring. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diethoxytetrahydrofuran can be synthesized by treating 4,4-diethoxy-1-butanal with a strongly acidic ion exchange resin at temperatures ranging from 0°C to 70°C . This method ensures the formation of the desired compound with high efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of tetrahydrofuran followed by conversion with sodium ethylate . This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethoxytetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: It participates in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly employed.

Major Products Formed:

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted and S-substituted derivatives.

Scientific Research Applications

2,5-Diethoxytetrahydrofuran finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diethoxytetrahydrofuran involves its interaction with various molecular targets and pathways. It can act as a precursor in the formation of reactive intermediates, which then participate in further chemical transformations. The ethoxy groups enhance its reactivity, making it a valuable compound in synthetic chemistry.

Comparison with Similar Compounds

Uniqueness: 2,5-Diethoxytetrahydrofuran is unique due to its ethoxy substituents, which impart distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy groups play a crucial role.

Properties

IUPAC Name

2,5-diethoxyoxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-9-7-5-6-8(11-7)10-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKHNURELCONBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(O1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954808
Record name 2,5-Diethoxyoxolanato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3320-90-9
Record name 2,5-Diethoxytetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3320-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diethoxytetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Diethoxytetrahydrofuran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Diethoxyoxolanato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-diethoxytetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Diethoxytetrahydrofuran
Reactant of Route 2
2,5-Diethoxytetrahydrofuran
Reactant of Route 3
Reactant of Route 3
2,5-Diethoxytetrahydrofuran
Reactant of Route 4
2,5-Diethoxytetrahydrofuran
Reactant of Route 5
Reactant of Route 5
2,5-Diethoxytetrahydrofuran
Reactant of Route 6
2,5-Diethoxytetrahydrofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.